3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a fluorophenyl group and a methyl group in the structure of this compound imparts unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
- 3-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
- 3-(4-Methylphenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride imparts unique electronic and steric properties, which can influence its chemical reactivity and biological activity. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit enhanced potency and selectivity in various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-14-6-9(12)10(13-14)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJYRNPQWGMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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